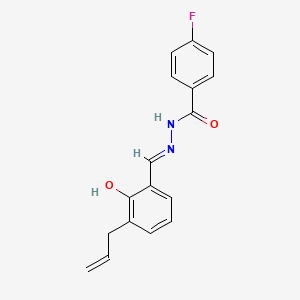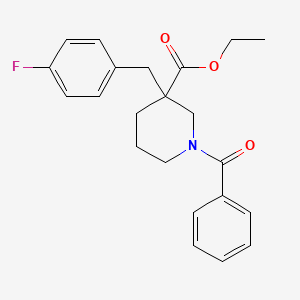![molecular formula C20H28ClNO3 B6004191 4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a major neurotransmitter in the central nervous system, and its transporters play a critical role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its ability to modulate glutamate uptake and release, and its potential therapeutic applications in various neurological disorders.
Mechanism of Action
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate inhibits the activity of glutamate transporters by binding to their substrate-binding sites and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has been shown to modulate various biochemical and physiological processes in the brain, including synaptic transmission, neuronal excitability, and neuroinflammation. It has been implicated in the regulation of learning and memory, anxiety, depression, epilepsy, stroke, and neurodegeneration.
Advantages and Limitations for Lab Experiments
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has several advantages as a research tool, including its high potency and selectivity for glutamate transporters, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, 4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate also has some limitations, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its variable effects depending on the experimental conditions and cell types.
Future Directions
There are several future directions for research on 4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate and its potential therapeutic applications. These include:
1. Developing more potent and selective inhibitors of glutamate transporters with improved pharmacokinetic and safety profiles.
2. Investigating the role of glutamate transporters in different brain regions and cell types, and their interactions with other neurotransmitter systems and signaling pathways.
3. Studying the molecular mechanisms underlying glutamate transporter regulation and dysfunction in neurological disorders, and identifying novel targets for drug development.
4. Testing the efficacy and safety of glutamate transporter inhibitors in preclinical and clinical trials for the treatment of various neurological disorders, such as epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases.
In conclusion, 4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate is a powerful research tool for investigating the role of glutamate transporters in the brain, and has potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and therapeutic potential.
Synthesis Methods
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process, starting with the reaction of tert-butylcyclohexylmagnesium bromide with 4-chlorobenzaldehyde to form the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone, which is subsequently reacted with 4-aminobutyric acid to form the final product.
Scientific Research Applications
4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has been widely used as a research tool in neuroscience to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, plasticity, and excitotoxicity in different brain regions and cell types. 4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has also been used to investigate the molecular mechanisms underlying glutamate transporter function and regulation.
properties
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-chloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-20(2,3)14-4-10-17(11-5-14)25-19(24)13-12-18(23)22-16-8-6-15(21)7-9-16/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMMLRRYPWMKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylcyclohexyl) 4-(4-chloroanilino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B6004109.png)
![ethyl 3-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6004114.png)
![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![N-(4-fluoro-2-methylphenyl)-1-(1-{[(4-fluoro-2-methylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6004164.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6004178.png)